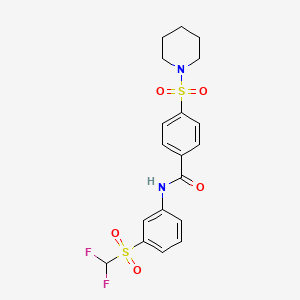![molecular formula C19H19Cl2N3O3 B2782453 N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257551-93-1](/img/structure/B2782453.png)
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, commonly referred to as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA is a type of herbicide that belongs to the group of acetanilide herbicides, which are widely used in agriculture to control weeds. However, in recent years, DCPA has gained significant attention in the scientific community due to its unique chemical structure and potential for various research applications.
作用機序
The mechanism of action of DCPA is not fully understood. However, it is believed that DCPA exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. DCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DCPA has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. DCPA has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, DCPA has been shown to have anti-angiogenic effects, which may have potential applications in the treatment of cancer and other diseases.
実験室実験の利点と制限
DCPA has various advantages and limitations for lab experiments. One of the main advantages of DCPA is its unique chemical structure, which allows it to interact with various enzymes and signaling pathways. DCPA is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of DCPA is its limited solubility in water, which may affect its bioavailability and efficacy in lab experiments.
将来の方向性
There are various future directions for the study of DCPA. One potential direction is the development of novel DCPA analogs with improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of DCPA in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential interactions with other drugs and compounds.
合成法
DCPA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of DCPA involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline to form 4-chloro-3-nitrophenyl-4-ethoxyaniline. This intermediate product is then reduced to form 4-chloro-3-amino-phenyl-4-ethoxyaniline, which is further reacted with ethyl 2-bromoacetate to form DCPA.
科学的研究の応用
DCPA has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. DCPA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-10-9-23(19(24)26)12-18(25)22-13-3-8-16(20)17(21)11-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKQUIKBNATGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



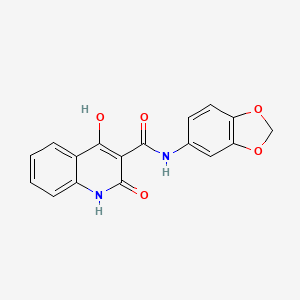
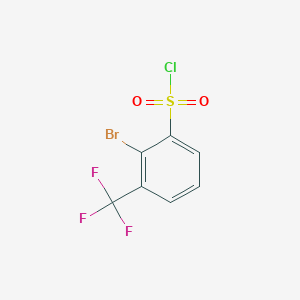

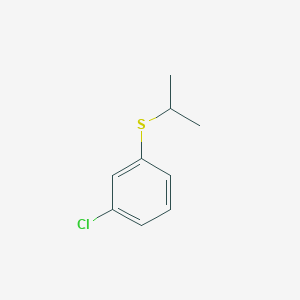

![2-Chloro-N-[(2-phenylmethoxypyridin-3-yl)methyl]propanamide](/img/structure/B2782380.png)
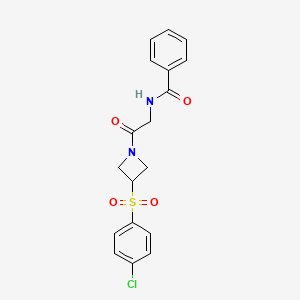
![Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2782383.png)
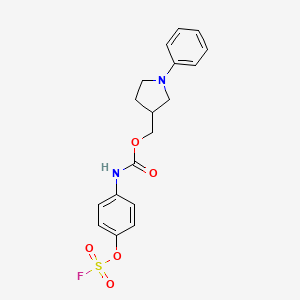

![2-{[3-cyano-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydro[1,6]naphthyridin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B2782389.png)
